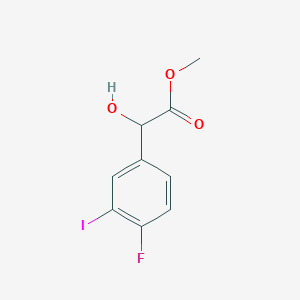

Methyl 2-(4-fluoro-3-iodophenyl)-2-hydroxyacetate

Beschreibung

Methyl 2-(4-fluoro-3-iodophenyl)-2-hydroxyacetate is a halogenated aromatic ester characterized by a hydroxyacetate backbone substituted with a 4-fluoro-3-iodophenyl group. This compound’s unique combination of fluorine and iodine substituents may confer distinct physicochemical and biological properties, making it relevant for drug development and materials science.

Eigenschaften

IUPAC Name |

methyl 2-(4-fluoro-3-iodophenyl)-2-hydroxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FIO3/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVWHQBYIBONDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=C(C=C1)F)I)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FIO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-fluoro-3-iodophenyl)-2-hydroxyacetate typically involves the following steps:

Starting Material: The synthesis begins with 4-fluoro-3-iodophenol.

Esterification: The phenol group is esterified with methyl chloroacetate in the presence of a base such as potassium carbonate.

Hydroxylation: The resulting ester is then hydroxylated using a suitable oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to introduce the hydroxy group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(4-fluoro-3-iodophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: PCC in dichloromethane (DCM).

Reduction: LiAlH4 in dry ether.

Major Products

Substitution: Formation of 2-(4-fluoro-3-aminophenyl)-2-hydroxyacetate.

Oxidation: Formation of 2-(4-fluoro-3-iodophenyl)-2-oxoacetate.

Reduction: Formation of 2-(4-fluoro-3-iodophenyl)-2-hydroxyethanol.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(4-fluoro-3-iodophenyl)-2-hydroxyacetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of novel materials with specific properties, such as polymers with enhanced thermal stability.

Wirkmechanismus

The mechanism of action of Methyl 2-(4-fluoro-3-iodophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The hydroxyacetate group can form hydrogen bonds, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The compound’s closest analogs differ in halogen type, position, and additional functional groups (Table 1). Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Fluorine’s electron-withdrawing nature may increase the acidity of the α-hydroxy group, influencing reactivity.

- Molecular Weight : The iodine substituent significantly increases molecular weight compared to chlorine derivatives (e.g., 235.07 g/mol for dichloro vs. ~291 g/mol estimated for fluoro-iodo).

- Synthetic Routes : Analogs like methyl 2-(2-chlorophenyl)-2-hydroxyacetate are synthesized via esterification and sulfonation , suggesting similar methods could apply to the target compound, albeit with adjustments for iodine’s reactivity.

Regulatory and Environmental Impact

No direct regulatory information exists for the target compound. However, iodinated compounds often require specialized disposal due to environmental persistence.

Biologische Aktivität

Methyl 2-(4-fluoro-3-iodophenyl)-2-hydroxyacetate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C10H10FIO3

- Molecular Weight : Approximately 298.09 g/mol

The presence of both fluorine and iodine atoms in its structure enhances its interaction with biological targets, potentially influencing its pharmacological properties.

The biological activity of Methyl 2-(4-fluoro-3-iodophenyl)-2-hydroxyacetate is primarily attributed to its ability to interact with specific molecular targets. The halogen atoms (fluorine and iodine) can participate in halogen bonding , which may enhance binding affinity to proteins or enzymes. Additionally, the hydroxyacetate group can form hydrogen bonds , further stabilizing interactions with target molecules. These interactions may modulate the activity of various biological pathways, leading to therapeutic effects.

1. Radiolabeled Compound for Imaging Studies

Methyl 2-(4-fluoro-3-iodophenyl)-2-hydroxyacetate has been investigated for its potential use as a radiolabeled compound in imaging studies. Its ability to bind selectively to certain receptors makes it suitable for applications in molecular imaging, particularly in oncology and neurology.

2. Drug Development

Research has explored the compound's potential in drug development, specifically targeting enzymes associated with diseases such as cancer and neurodegenerative disorders. The compound's structural modifications can influence its biological activity, making it a candidate for further pharmacological studies .

Case Studies and Experimental Data

Several studies have focused on the synthesis and characterization of Methyl 2-(4-fluoro-3-iodophenyl)-2-hydroxyacetate, highlighting its biological properties:

Synthesis and Modifications

The synthesis of Methyl 2-(4-fluoro-3-iodophenyl)-2-hydroxyacetate can be achieved through various chemical reactions that modify its structure to enhance biological activity:

- Substitution Reactions : Formation of derivatives with altered functional groups.

- Oxidation Reactions : Conversion to more reactive forms that may exhibit increased biological activity.

- Reduction Reactions : Synthesis of analogs that could have improved pharmacokinetic properties.

Q & A

Q. What are the common synthetic routes for Methyl 2-(4-fluoro-3-iodophenyl)-2-hydroxyacetate, and how can yield and purity be optimized?

- Methodological Answer : Synthesis typically involves esterification of the corresponding hydroxy acid or nucleophilic substitution on iodinated precursors. For example, esterification under acidic catalysis (e.g., H₂SO₄) with methanol is a standard approach. Optimization includes:

- Catalyst selection : Use of flow microreactors to enhance reaction efficiency and reduce racemization risks .

- Purification : Flash chromatography on silica gel, though care must be taken to avoid racemization (common in α-hydroxy esters) by minimizing acidic conditions during purification .

- Analytical validation : Confirm purity via HPLC and NMR (¹H/¹³C) to detect stereochemical integrity .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer : Based on structurally similar esters (e.g., methyl 2-hydroxyacetate):

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved P95 respirators if aerosolization occurs .

- Storage : Keep in airtight containers at room temperature in a dry, ventilated area. Avoid proximity to oxidizers or ignition sources due to flammability risks (GHS Category 4, H227) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste handlers .

Q. How can the molecular structure of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to identify aromatic protons (4-fluoro-3-iodophenyl group) and ester carbonyl signals (~170 ppm in ¹³C NMR) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic pattern (iodine has a distinct 127I/129I signature) .

- X-ray crystallography : For absolute configuration determination, refine data using SHELXL (e.g., ORTEP-3 for graphical representation of thermal ellipsoids) .

Advanced Research Questions

Q. How can racemization be minimized during the synthesis of α-hydroxy esters like Methyl 2-(4-fluoro-3-iodophenyl)-2-hydroxyacetate?

- Methodological Answer : Racemization occurs via deprotonation at the α-carbon. Mitigation strategies include:

- Low-temperature reactions : Perform esterification below 0°C to slow base-catalyzed pathways.

- Chromatography conditions : Avoid silica gel with residual acidity; pre-treat with neutral buffers or use reverse-phase columns .

- Chiral auxiliaries : Introduce temporary protecting groups (e.g., benzyl ethers) to stabilize the stereocenter during synthesis .

Q. What crystallographic challenges arise when resolving the structure of halogenated aromatic esters, and how can SHELX software address them?

- Methodological Answer : Challenges include:

- Heavy atom effects : Iodine’s high electron density can cause absorption anomalies. Use SAD/MAD phasing with SHELXC/D/E for improved phase determination .

- Disorder modeling : Refine positional disorder (common in flexible ester groups) using SHELXL’s PART and SIMU instructions .

- Validation : Cross-check refinement metrics (R-factor, Δρ) with PLATON to detect missed symmetry or twinning .

Q. How can contradictory data in reaction yields or byproduct formation be systematically analyzed?

- Methodological Answer : Apply a stepwise troubleshooting protocol:

- Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and identify side reactions (e.g., iodination competing with ester hydrolysis) .

- Byproduct isolation : Employ preparative TLC or column chromatography to isolate impurities; characterize via NMR/MS to deduce reaction pathways .

- Computational modeling : Use DFT calculations (e.g., Gaussian) to compare activation energies of proposed mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.